![molecular formula C30H14O2 B14753534 Aceanthryleno[2,1-a]aceanthrylene-5,13-dione CAS No. 129-68-0](/img/structure/B14753534.png)
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione is a polycyclic aromatic compound with the molecular formula C30H14O2 and a molecular weight of 406.431 g/mol . This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is also known by its systematic name, octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4(9),5,7,11(30),12,14,16,18(23),19,21,25,27-tetradecaene-10,24-dione .
Métodos De Preparación
The synthesis of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves multiple steps, typically starting with simpler aromatic compounds. The synthetic routes often include cyclization reactions to form the polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen atoms or reduce double bonds within the structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Its interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of aceanthryleno[2,1-a]aceanthrylene-5,13-dione involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione can be compared with other polycyclic aromatic compounds, such as:
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, but with a different arrangement compared to anthracene.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
The uniqueness of this compound lies in its more complex structure, which provides distinct chemical and physical properties .
Propiedades
Número CAS |
129-68-0 |
|---|---|
Fórmula molecular |
C30H14O2 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
octacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1,3(30),4,6,8,11,13,15,17(29),18,20,22,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H14O2/c31-29-17-9-3-1-7-15(17)25-23-19(11-5-13-21(23)29)28-26-16-8-2-4-10-18(16)30(32)22-14-6-12-20(24(22)26)27(25)28/h1-14H |
Clave InChI |
NUNPDAMQSBMCIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=C5C3=C6C=CC=C7C6=C5C8=CC=CC=C8C7=O)C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


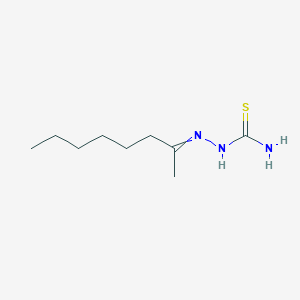
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14753470.png)
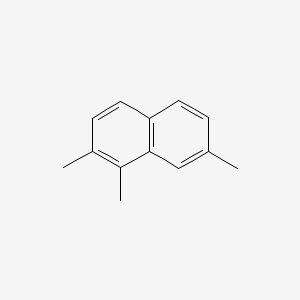
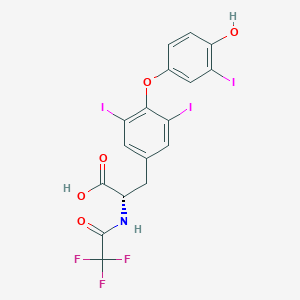
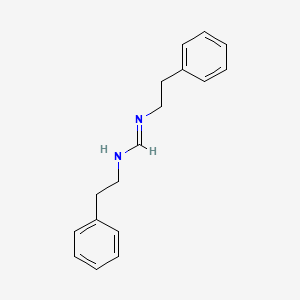
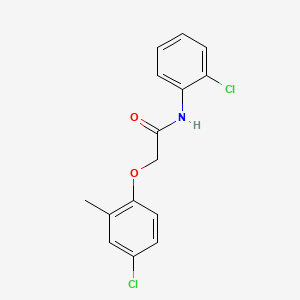
![(2R,3S,5R)-5-[2-chloro-6-(methylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14753508.png)


![3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14753536.png)
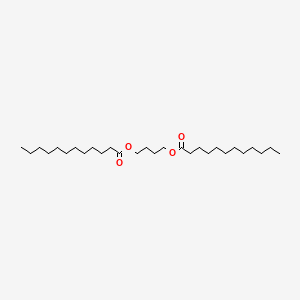
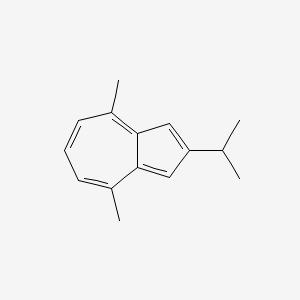

![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)
